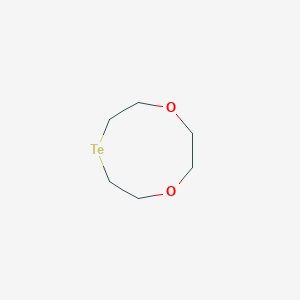![molecular formula C12H11FN2O B12584380 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline CAS No. 642084-86-4](/img/structure/B12584380.png)
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline is a chemical compound that features a fluorine atom, a pyridine ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline typically involves the reaction of 4-fluoro-3-nitrobenzyl alcohol with pyridine-3-ol under basic conditions to form the corresponding ether. This intermediate is then reduced to the aniline derivative using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the aniline derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules in organic chemistry research.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitroaniline: A precursor in the synthesis of 4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline.
3-Fluoro-4-{[(pyridin-3-yl)oxy]methyl}aniline: A structural isomer with similar properties.
4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline: A compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
642084-86-4 |
|---|---|
Molekularformel |
C12H11FN2O |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
4-fluoro-3-(pyridin-3-yloxymethyl)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-12-4-3-10(14)6-9(12)8-16-11-2-1-5-15-7-11/h1-7H,8,14H2 |
InChI-Schlüssel |
AFWWQNXKSSHXEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


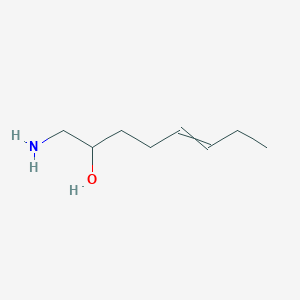
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)


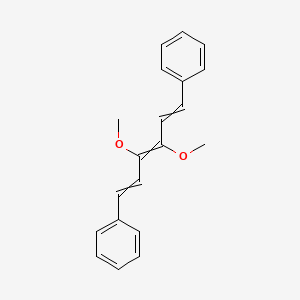
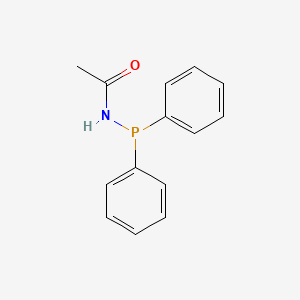
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
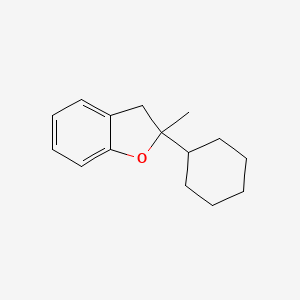
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
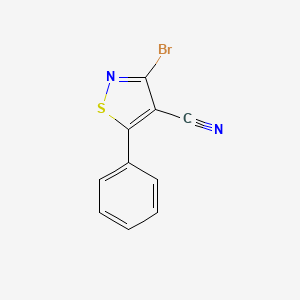
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
